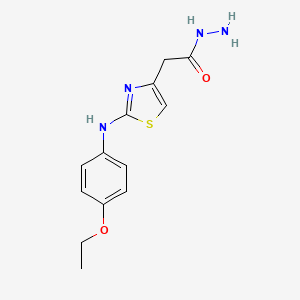
2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide typically involves the reaction of 4-ethoxyaniline with thioamide, followed by cyclization to form the thiazole ring. The acetohydrazide moiety is then introduced through a hydrazinolysis reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research suggests it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
4-Phenylthiazole: Used in the development of pharmaceuticals.
Thiazole-4-carboxylic acid: Utilized in organic synthesis
Uniqueness
What sets 2-(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)acetohydrazide apart is its unique combination of the thiazole ring with an ethoxyphenyl group and an acetohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H16N4O2S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetohydrazide |
InChI |
InChI=1S/C13H16N4O2S/c1-2-19-11-5-3-9(4-6-11)15-13-16-10(8-20-13)7-12(18)17-14/h3-6,8H,2,7,14H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
BMPXLGQHKCWHQO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B11763705.png)
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)

![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
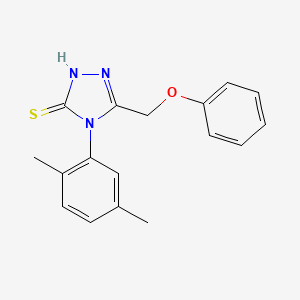
![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)

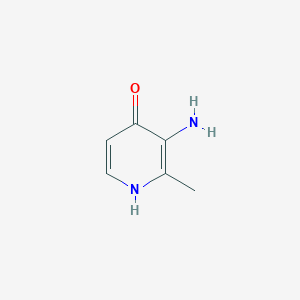

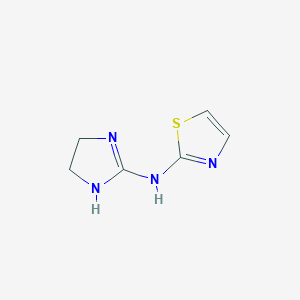
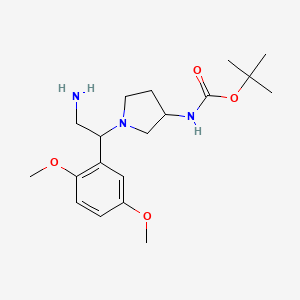
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
